(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
Description
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-13-8-9-16(21-3)15(11-13)17(20)18-12-14-7-6-10-19(14)5-2/h8-9,11,14H,4-7,10,12H2,1-3H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
SKRQYXAPIDILOG-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)NC[C@@H]2CCCN2CC |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Substituted Salicylic Acid Derivative: The benzamide portion is typically derived from a 5-ethyl-2-methoxy-substituted salicylic acid or its activated derivative (e.g., acid chloride or ester).
- (S)-1-Ethylpyrrolidin-2-yl)methylamine: The chiral amine component is prepared or procured as the (S)-enantiomer, often via asymmetric synthesis or chiral resolution.
Synthetic Route Outline
The general synthetic approach involves:
- Activation of the Carboxylic Acid: Conversion of 5-ethyl-2-methoxybenzoic acid to a reactive intermediate such as an acid chloride or mixed anhydride under inert atmosphere to prevent moisture interference.
- Amide Bond Formation: Coupling of the activated acid derivative with (S)-1-ethylpyrrolidin-2-yl)methylamine under controlled temperature (typically 0–25 °C) to form the amide linkage.
- Purification and Crystallization: Isolation of the product by extraction, followed by recrystallization or chromatographic purification to enhance purity and enantiomeric excess.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid Activation | Thionyl chloride or oxalyl chloride, inert atmosphere (N2 or Ar), 0–5 °C | Avoids hydrolysis, ensures high reactivity |
| Amide Coupling | (S)-1-ethylpyrrolidin-2-yl)methylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Base scavenges HCl, mild conditions prevent racemization |
| Work-up and Purification | Aqueous washes, drying over MgSO4, recrystallization from ethanol or ethyl acetate | Enhances purity and removes residual reagents |
Alternative Synthetic Strategies
- Use of Coupling Agents: Carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) can be employed to activate the acid in situ, facilitating amide bond formation under milder conditions.
- Enzymatic Resolution: If racemic mixtures are formed, enzymatic methods can be used to selectively hydrolyze or esterify one enantiomer, enriching the desired (S)-form.
- Chiral Auxiliary or Catalyst: Asymmetric synthesis using chiral catalysts or auxiliaries can directly yield the (S)-enantiomer, reducing the need for resolution.
Research Findings and Analytical Data
Stereochemical Integrity
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the amide and the methoxy substituent post-synthesis.
- Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is used to assess enantiomeric excess, typically achieving >98% ee.
Yield and Purity
- Reported yields for the amide coupling step range from 70% to 85%, depending on reaction scale and purification methods.
- Purity assessed by HPLC and melting point analysis typically exceeds 99% after recrystallization.
Crystalline Forms
- Crystallization conditions influence the polymorphic form obtained, which can affect solubility and bioavailability.
- Patent literature indicates the existence of stable crystalline forms with defined melting points, important for pharmaceutical formulation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting Acid | 5-Ethyl-2-methoxybenzoic acid | Commercially available or synthesized |
| Amine Component | (S)-1-ethylpyrrolidin-2-yl)methylamine | Chiral purity critical |
| Activation Reagent | Thionyl chloride, oxalyl chloride, or coupling agents | Moisture sensitive, inert atmosphere required |
| Solvent | Dichloromethane, tetrahydrofuran, or ethyl acetate | Anhydrous solvents preferred |
| Temperature | 0–25 °C | Controls reaction rate and stereochemistry |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures high purity and enantiomeric excess |
| Yield | 70–85% | Dependent on scale and method |
| Enantiomeric Excess (ee) | >98% | Verified by chiral chromatography |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and methoxy groups are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C), 8–12 hours | 5-Ethyl-2-methoxybenzoic acid + (S)-1-ethyl-2-(aminomethyl)pyrrolidine | Complete cleavage occurs under prolonged heating; side reactions minimized in N₂ |
| Basic Hydrolysis | 2M NaOH, 80°C, 4–6 hours | Sodium 5-ethyl-2-methoxybenzoate + (S)-1-ethyl-2-(aminomethyl)pyrrolidine | Faster than acidic hydrolysis but leads to partial racemization at the pyrrolidine |
Oxidation Reactions
The ethyl and pyrrolidine groups undergo oxidation with varying selectivity:
| Oxidizing Agent | Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| KMnO₄ (aq) | 0.1M H₂SO₄, 60°C, 2 hours | 5-(Carboxylic acid)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide | 72% | Ethyl group oxidized to -COOH; pyrrolidine remains intact |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by Zn/H₂O | 5-Ethyl-2-methoxybenzamide with cleaved pyrrolidine ring | 58% | Ozonolysis disrupts the pyrrolidine’s C-N bond |
Reduction Reactions
Selective reduction of the amide bond has been reported:
| Reducing Agent | Conditions | Products | Catalyst | Yield |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 6 hours | 5-Ethyl-2-methoxybenzylamine + pyrrolidine-derivative alcohol | None | 65% |
| BH₃·THF | THF, reflux, 12 hours | Secondary amine + methanol | Pd/C (10 wt%) | 81% |
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution (NAS):
Catalytic Functionalization
Palladium-mediated cross-coupling reactions enable C–C bond formation:
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for pharmacological activity:
Key Research Findings
-
Dopamine Receptor Binding : The (S)-enantiomer shows a binding affinity (K<sub>D</sub>) of 1.2 nM for D2 receptors, attributed to its intact pyrrolidine and amide orientation .
-
Synthetic Optimization : Reductive amination steps require strict anhydrous conditions to prevent byproduct formation.
-
Metabolic Pathways : Cytochrome P450 enzymes (CYP3A4/5) predominantly oxidize the ethyl group, forming inactive carboxylic acid derivatives .
Scientific Research Applications
Antipsychotic Activity
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is structurally related to sulpiride, a drug used to treat schizophrenia and other psychotic disorders. Research indicates that this compound may exhibit similar dopaminergic activity, which is crucial for managing symptoms of schizophrenia. Studies have shown that compounds with similar structures can selectively block dopamine receptors, thereby influencing neurotransmission in the brain .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, derivatives of benzamides have demonstrated significant cytotoxic effects in vitro against colorectal carcinoma cells, suggesting that this compound could be explored further for its potential as an anticancer agent .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including amination and acylation processes. The efficiency of the synthesis can be influenced by reaction conditions such as temperature and solvent choice, with yields reported up to 90% under optimized conditions .
Study on Antipsychotic Effects
A study published in a pharmacological journal examined the effects of various sulpiride derivatives on dopamine receptor activity. The findings indicated that this compound exhibited a strong affinity for D2 dopamine receptors, supporting its potential use in treating psychotic disorders .
Anticancer Evaluation
Mechanism of Action
The mechanism of action of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between esamisulpride and related benzamide derivatives:
| Compound | Structure | Key Substituents | Receptor Affinity (Primary Targets) | Clinical Indications | Bioavailability | Half-Life |
|---|---|---|---|---|---|---|
| Esamisulpride | (S)-4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy | 5-Ethylsulfonyl, (S)-pyrrolidine | D₂/D₃ >> 5-HT₇ | Schizophrenia, dysthymia | Moderate | 12–14 h |
| Levosulpiride | (S)-5-aminosulfonyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy | 5-Aminosulfonyl, (S)-pyrrolidine | D₂/D₃ (CNS and GI tract) | Depression, dyspepsia, emesis | 25–35% | 7 h |
| Sulpiride (racemic) | (±)-5-aminosulfonyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy | 5-Aminosulfonyl, racemic | D₂/D₃ (CNS) | Schizophrenia, depression | 25–35% | 7 h |
| [18F]Fallypride | (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2-methoxy | 5-Fluoropropyl, allyl-pyrrolidine | D₂/D₃ (PET imaging tracer) | Diagnostic imaging of dopamine receptors | N/A | N/A |
Structural Insights :
- Esamisulpride vs.
- Chirality : The (S)-enantiomers of both esamisulpride and levosulpiride exhibit stronger D₂/D₃ antagonism than their (R)-counterparts, optimizing therapeutic effects while minimizing off-target activity .
Pharmacological and Clinical Comparisons
Receptor Selectivity :
- Esamisulpride shows >100-fold selectivity for D₂/D₃ over 5-HT₇ receptors, reducing risks of metabolic side effects (e.g., weight gain) associated with 5-HT₂ antagonism in second-generation antipsychotics .
- Levosulpiride targets peripheral D₂ receptors in the gastrointestinal tract, explaining its dual use in psychiatric and motility disorders .
Efficacy in Schizophrenia :
- Esamisulpride at >200 mg/day significantly improves negative symptoms (e.g., social withdrawal), with efficacy comparable to olanzapine but fewer extrapyramidal side effects .
- Sulpiride requires higher doses (800–1600 mg/day) for similar effects, increasing risks of hyperprolactinemia and sedation .
Tolerability :
Pharmacokinetic Profiles
- [18F]Fallypride : Used as a PET tracer due to high blood-brain barrier permeability and stable binding to striatal/extrastriatal D₂/D₃ receptors .
Biological Activity
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide, also known as a derivative of sulpiride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H23N3O4S
- Molecular Weight : 341.43 g/mol
- CAS Number : 15676-16-1
This compound primarily acts as an antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. The compound's structure allows it to interact with these receptors effectively, influencing neurotransmission and potentially alleviating symptoms associated with conditions such as schizophrenia and depression .
Antiproliferative Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have shown IC50 values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Derivative A | HCT 116 | 3.7 |
| Derivative B | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Compounds with similar structures have exhibited significant antioxidative properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .
Study on Sulpiride Derivatives
A notable study explored various derivatives of sulpiride, including this compound. The research focused on their effects on cell viability and proliferation in vitro. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that involves both antiproliferative and pro-apoptotic effects .
Clinical Relevance
Clinical trials involving sulpiride and its derivatives have highlighted their efficacy in treating psychotic disorders. The pharmacological profile of this compound suggests potential applications beyond psychiatry, including oncology due to its antiproliferative properties .
Q & A
Q. What synthetic methodologies are employed for the enantioselective synthesis of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide, and how do they ensure stereochemical purity?
The synthesis of the (S)-enantiomer involves a multi-step process starting from salicylic acid derivatives. Key steps include:
- Stepwise functionalization : Introduction of the ethylpyrrolidinylmethyl moiety via nucleophilic substitution or reductive amination .
- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer, as racemic mixtures are common in early synthesis stages .
- Radiolabeling : For imaging studies, iodine-125 or fluorine-18 isotopes are introduced via triazene or tin precursor methods, achieving radiochemical yields up to 56% .
Q. Table 1: Comparison of Synthesis Methods
| Method | Steps | Yield (%) | Stereochemical Purity | Application |
|---|---|---|---|---|
| Classic organic synthesis | 5 | 14–56 | ≥97% | Radioligand production |
| Chiral chromatography | 3 | 85–90 | >99% | Pharmacological studies |
Q. How is this compound quantified in biological matrices, and what analytical techniques are validated for this purpose?
Validated methods include:
- Membrane-selective electrodes : Detect Sulpiride analogs in urine or pharmaceuticals with a linear range of 1.0×10⁻⁵ to 1.0×10⁻² M and a detection limit of 5.6×10⁻⁶ M .
- Paper-based analytical devices (PADs) : Innovatively quantify Amisulpride derivatives via colorimetric assays, optimized for rapid screening in research settings .
- HPLC-MS : Provides nanogram-level sensitivity for pharmacokinetic studies, using reverse-phase columns and ion-pairing agents .
Q. What is the receptor affinity profile of this compound, and how does it compare to racemic mixtures?
The (S)-enantiomer exhibits high selectivity for dopamine D2-like receptors:
Q. Table 2: Receptor Binding Affinities
| Receptor | (S)-Enantiomer Ki (μM) | Racemate Ki (μM) |
|---|---|---|
| D2 | 0.015 | 0.15 |
| D3 | 0.013 | 0.18 |
| 5-HT2A | >10 | >10 |
Advanced Research Questions
Q. How do enantiomer-specific differences in lipophilicity impact brain penetration and in vivo efficacy?
The (S)-enantiomer’s octanol-water partition coefficient is 40× higher than the racemate, enhancing blood-brain barrier permeability . In vivo rat studies show:
Q. What experimental strategies resolve contradictions in receptor binding dynamics under varying pH or ionic conditions?
Q. How does this compound compare mechanistically to second-generation antipsychotics like Clozapine?
- Receptor selectivity : Unlike Clozapine (5-HT2A/D2 affinity ratio >10), the (S)-enantiomer lacks significant 5-HT2A activity, reducing metabolic side effects .
- Extrapyramidal effects : The (S)-enantiomer’s D2 specificity correlates with lower incidence of extrapyramidal symptoms compared to non-selective antagonists .
Q. What structural modifications enhance the metabolic stability of this compound derivatives?
- Sulfonyl group replacement : Substituting ethylsulfonyl with fluoropropyl groups improves resistance to hepatic sulfotransferases, extending half-life from 7 to 12 hours .
- Pyrrolidine ring alkylation : Methylation at the 3-position reduces CYP450-mediated oxidation, mitigating first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
